molecular formula C12H13N3O2S B6750446 N-(1-benzothiophen-3-ylmethyl)-2-(carbamoylamino)acetamide

N-(1-benzothiophen-3-ylmethyl)-2-(carbamoylamino)acetamide

Cat. No.: B6750446
M. Wt: 263.32 g/mol
InChI Key: HAVSKPTVGCVYLJ-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-3-ylmethyl)-2-(carbamoylamino)acetamide: is an organic compound that features a benzothiophene ring, a carbamoylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-3-ylmethyl)-2-(carbamoylamino)acetamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Formation of the Carbamoylamino Group: The carbamoylamino group is introduced through a reaction between the benzothiophene derivative and an isocyanate.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoylamino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving benzothiophene derivatives.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals.

    Electronics: It can be used in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-3-ylmethyl)-2-(carbamoylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring can engage in π-π interactions with aromatic residues, while the carbamoylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N-(1-benzothiophen-3-yl)-3-(dibenzylamino)-1-propanone
  • 1-(1-benzothiophen-3-yl)-3-(1-benzyl-4-piperidinyl)urea
  • (1-benzothiophen-3-ylmethyl)dimethylamine hydrochloride

Uniqueness: N-(1-benzothiophen-3-ylmethyl)-2-(carbamoylamino)acetamide is unique due to its combination of a benzothiophene ring, a carbamoylamino group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)-2-(carbamoylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-12(17)15-6-11(16)14-5-8-7-18-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVSKPTVGCVYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CNC(=O)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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